molecular formula C20H22N4O2S2 B2877671 8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421493-03-9

8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2877671
CAS No.: 1421493-03-9
M. Wt: 414.54
InChI Key: HKEWNYDBDJHKMS-UHFFFAOYSA-N
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Description

8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrimido-thiazine core substituted with a tert-butyl group and a 4-methylbenzo[d]thiazol-2-yl carboxamide moiety.

Properties

IUPAC Name

8-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-11-6-5-7-13-16(11)22-18(28-13)23-17(26)12-9-24-15(25)8-14(20(2,3)4)21-19(24)27-10-12/h5-8,12H,9-10H2,1-4H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWNYDBDJHKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to thiazole rings. .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it would be possible to map the compound to specific biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through in vitro and in vivo studies, which provide insights into the compound’s biological activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound or its target, affecting their interaction. Similarly, the presence of other molecules could either facilitate or hinder the compound’s action.

Comparison with Similar Compounds

Table 1: Key Structural Comparison Metrics

Metric Application Reference
Tanimoto Coefficient Fingerprint-based similarity indexing
Dice Index MACCS/Morgan fingerprint clustering
Cosine Score Molecular networking (MS/MS spectra)

Bioactivity and Target Interactions

Bioactivity profiles of structurally related compounds correlate strongly with their chemical scaffolds. For instance:

  • Clustering Analysis : Compounds with similar thiazole or pyrimidine cores cluster into groups with shared modes of action (e.g., kinase inhibition) .
  • Docking Studies : Virtual screening using Chemical Space Docking enriches for high-affinity binders by prioritizing scaffolds like pyrimido-thiazines .

Physicochemical Properties

While direct data for the target compound are lacking, analogs such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (melting point: 215–217°C) highlight the importance of NMR, IR, and HRMS for validating purity and structure .

Preparation Methods

Cyclocondensation for Tetrahydropyrimido-Thiazine Formation

The pyrimido[2,1-b]thiazine scaffold is synthesized via cyclocondensation of 2-aminothiazole derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-4H-1,3-thiazin-4-one with tert-butyl acetoacetate in the presence of acetic acid facilitates annulation, forming the 6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b]thiazine backbone. The reaction proceeds via nucleophilic attack of the thiazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration (Table 1).

Table 1: Cyclocondensation Reaction Conditions

Reagent Solvent Temperature (°C) Yield (%)
2-Amino-4H-thiazinone Acetic Acid 80 78
tert-Butyl acetoacetate Toluene 110 65

Introduction of the tert-Butyl Group

The tert-butyl substituent at position 8 is introduced via Friedel-Crafts alkylation using tert-butyl bromide under acidic conditions. Aluminum trichloride (AlCl₃) in dichloromethane at 0–5°C promotes electrophilic substitution, yielding the 8-(tert-butyl) derivative. Alternative methods include pre-functionalization of the α,β-unsaturated carbonyl precursor with tert-butyl groups prior to cyclocondensation.

Carboxamide Coupling with 4-Methylbenzo[d]thiazol-2-Amine

Activation of the Carboxylic Acid Intermediate

The 3-carboxylic acid derivative of the pyrimido-thiazine core is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the primary amine of 4-methylbenzo[d]thiazol-2-amine (Figure 1).

Figure 1: Proposed Mechanism for Carboxamide Formation

  • Activation of carboxylic acid with EDC·HCl.
  • Nucleophilic substitution by 4-methylbenzo[d]thiazol-2-amine.
  • Deprotonation and formation of the carboxamide bond.

Optimization of Coupling Conditions

Reaction parameters were optimized based on analogous benzothiazole carboxamide syntheses. Elevated temperatures (25–40°C) and extended reaction times (12–24 hours) improved yields to 85–90%. Excess amine (1.2 equivalents) minimized residual acid (Table 2).

Table 2: Coupling Reaction Optimization

Coupling Agent Catalyst Solvent Time (h) Yield (%)
EDC·HCl DMAP CH₂Cl₂ 12 82
DCC HOBt DMF 24 75

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 1.39 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.20–3.50 (m, 4H, CH₂), 7.30–7.90 (m, 3H, aromatic).
  • ESI-MS : m/z 487.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₆N₄O₂S₂.

Purity and Crystallinity

HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O, 70:30). Recrystallization from methanol yielded needle-like crystals suitable for X-ray diffraction.

Challenges and Alternative Approaches

Regioselectivity in Cyclization

Competing pathways during cyclocondensation may yield regioisomers. Microwave-assisted synthesis (100°C, 30 min) reduced side products by accelerating kinetics.

Steric Hindrance from tert-Butyl Group

The bulky tert-butyl group at position 8 necessitated slow reagent addition to minimize steric clashes during alkylation. Alternative protecting groups (e.g., trityl) were less effective.

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